conformational analysis of 1,4-dimethylcyclohexane-1-carboxylic acid
conformational analysis of 1,4-dimethylcyclohexane-1-carboxylic acid
An In-Depth Technical Guide to the Conformational Analysis of 1,4-Dimethylcyclohexane-1-carboxylic Acid
Authored by: A Senior Application Scientist
Foreword: The Significance of Molecular Shape in Modern Chemistry
In the realm of molecular science, particularly within drug discovery and materials science, the adage "shape is everything" holds profound truth. The three-dimensional arrangement of atoms in a molecule—its conformation—dictates its physical properties, its reactivity, and, critically, its biological activity. The cyclohexane ring, a ubiquitous scaffold in natural products and synthetic pharmaceuticals, represents a foundational system for understanding the principles of conformational analysis. Its deceptively simple structure exists in a dynamic equilibrium of non-planar forms, with the chair conformation being the most stable.
This guide provides a detailed exploration of the conformational landscape of a specific, multi-substituted derivative: 1,4-dimethylcyclohexane-1-carboxylic acid . By dissecting this molecule, we will illustrate the fundamental principles governing substituent effects on conformational preference, the quantitative assessment of steric strain, and the synergistic application of experimental and computational techniques to elucidate the most stable molecular shapes. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of stereochemical control.
Foundational Principles: The Cyclohexane Chair and Steric A-Values
The cyclohexane ring avoids the significant angle strain of a planar hexagon by adopting a puckered, three-dimensional chair conformation. In this arrangement, the twelve hydrogen atoms are segregated into two distinct sets: six that are parallel to the principal C3 axis of the ring (axial positions) and six that extend radially from the ring's "equator" (equatorial positions).
A critical phenomenon is the "ring flip," a rapid interconversion between two chair conformations that exchanges the axial and equatorial positions. For an unsubstituted cyclohexane, these two chairs are identical and isoenergetic. However, when a substituent is introduced, the two chair conformers are no longer equal in energy.
The energetic penalty for a substituent occupying the more sterically hindered axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers.[1][2] This steric strain arises primarily from 1,3-diaxial interactions , where the axial substituent "bumps into" the two other axial atoms (typically hydrogens) on the same face of the ring.[2] Larger A-values signify a stronger preference for the equatorial position.[3]
Data Presentation: Key Substituent A-Values
To analyze our target molecule, the A-values for the methyl and carboxylic acid groups are essential.
| Substituent | Group | A-value (kcal/mol) | Rationale for Steric Strain |
| Methyl | -CH₃ | ~1.7 - 1.8[2][4] | 1,3-diaxial interactions between the methyl group and axial hydrogens. |
| Carboxylic Acid | -COOH | ~1.2[4] | Similar 1,3-diaxial interactions, slightly less than a methyl group. |
These values are additive and form the basis for predicting the most stable conformation in polysubstituted systems.[3]
Conformational Analysis of 1,4-Dimethylcyclohexane-1-carboxylic Acid Isomers
This molecule has two stereocenters (C1 and C4), leading to the existence of two diastereomers: cis and trans. The nomenclature here refers to the relative positions of the carboxylic acid group at C1 and the methyl group at C4.
The trans-Isomer
In the trans isomer, the -COOH group and the C4-methyl group are on opposite faces of the ring. Let's analyze the two possible chair conformations and their respective strain energies.
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Conformer T1: C1-COOH (axial), C1-CH₃ (equatorial), C4-CH₃ (equatorial)
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This conformer places the carboxylic acid group in the axial position.
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1,3-Diaxial Interactions: The axial -COOH group interacts with the axial hydrogens at C3 and C5.
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Estimated Strain Energy: ~1.2 kcal/mol (from the axial -COOH).
-
-
Conformer T2 (after ring flip): C1-COOH (equatorial), C1-CH₃ (axial), C4-CH₃ (axial)
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This conformer places both methyl groups in axial positions.
-
1,3-Diaxial Interactions:
-
The axial C1-CH₃ group interacts with axial hydrogens at C3 and C5.
-
The axial C4-CH₃ group interacts with axial hydrogens at C2 and C6.
-
-
Estimated Strain Energy: ~1.8 kcal/mol (from C1-CH₃) + ~1.8 kcal/mol (from C4-CH₃) = ~3.6 kcal/mol .
-
The cis-Isomer
In the cis isomer, the -COOH group and the C4-methyl group are on the same face of the ring.
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Conformer C1: C1-COOH (axial), C1-CH₃ (equatorial), C4-CH₃ (axial)
-
This conformer places both the carboxylic acid group and the C4-methyl group in axial positions.
-
1,3-Diaxial Interactions:
-
The axial -COOH group interacts with axial hydrogens at C3 and C5.
-
The axial C4-CH₃ group interacts with axial hydrogens at C2 and C6.
-
-
Estimated Strain Energy: ~1.2 kcal/mol (from -COOH) + ~1.8 kcal/mol (from C4-CH₃) = ~3.0 kcal/mol .
-
-
Conformer C2 (after ring flip): C1-COOH (equatorial), C1-CH₃ (axial), C4-CH₃ (equatorial)
-
This conformer places only the C1-methyl group in an axial position.
-
1,3-Diaxial Interactions: The axial C1-CH₃ group interacts with axial hydrogens at C3 and C5.
-
Estimated Strain Energy: ~1.8 kcal/mol (from the axial C1-CH₃).
-
Overall Thermodynamic Stability: cis vs. trans
To determine the most stable diastereomer, we compare the energies of their most stable conformers:
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Most Stable trans Conformer (T1): Strain energy ≈ 1.2 kcal/mol.
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Most Stable cis Conformer (C2): Strain energy ≈ 1.8 kcal/mol.
Mandatory Visualization: Chair Conformer Equilibria
Caption: Integrated workflow for conformational analysis.
Final Synthesis and Implications
The reveals that the trans-isomer is thermodynamically more stable than the cis-isomer . The lowest energy conformation of the entire system is the trans chair form where the C1-carboxylic acid group occupies an axial position, while both the C1-methyl and C4-methyl groups reside in less sterically demanding equatorial positions.
This detailed analysis serves as a paradigm for evaluating substituted cyclic systems. The principles of A-values, 1,3-diaxial interactions, and the synergistic use of NMR and computational chemistry provide a robust and self-validating framework. For professionals in drug development, this level of stereochemical understanding is not merely academic; it is essential for designing molecules that can adopt the precise three-dimensional shape required for optimal binding to a biological target, thereby enhancing efficacy and reducing off-target effects.
References
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Sloop, J. C., et al. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. American Journal of Chemistry, 5(2), 35-44. [Link] [5]2. Wiberg, K. B., et al. (2001). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 66(10), 3443-3449. [Link] [6]3. Sloop, J. C., et al. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. SciSpace. [Link] [7]4. Jacobsen, N. (n.d.). Calculating cyclohexane A-values. The DFT Course. [Link] [8]5. Sloop, J. C., et al. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. ResearchGate. [Link] [9]6. Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link] 7. St-Jacques, M., & Lessard, J. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry, 47(3), 429-432. [Link] [10]8. Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link] [11]9. Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344-351. [Link] [12]10. Unknown. (n.d.). Table of A-Values. CHEM 330 handout. [Link] [4]11. Dhiwar, D. (2019). stereochemistry of 1,4- methyl cyclohexane carboxylic acid. Slideshare. [Link] [13]12. Tormena, C. F. (2008). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link] [14]13. Noe, E. A., & Roberts, J. D. (1998). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry, 63(25), 9340-9344. [Link] [15]14. Mandal, K. K. (n.d.). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. St. Paul's C. M. College. [Link] [16]15. ron. (2015). Is there an A value for the carbaldehyde and vinyl groups?. Chemistry Stack Exchange. [Link] [1]16. LibreTexts. (2021). 4.2: A-values and Equilibrium Ratios. Chemistry LibreTexts. [Link]
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